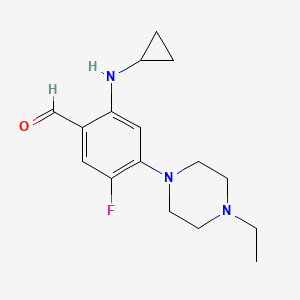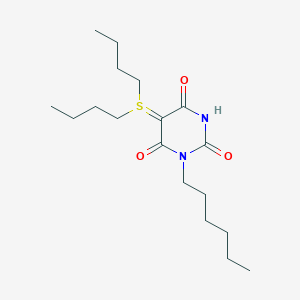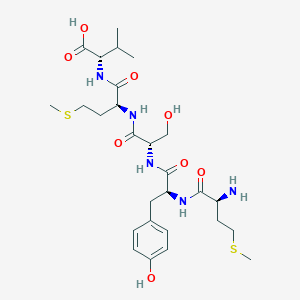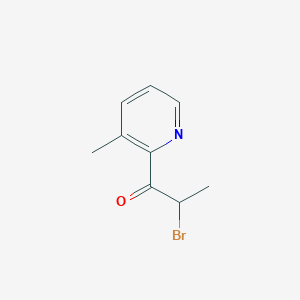
2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylamino group, an ethylpiperazinyl group, and a fluorobenzaldehyde moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylamino Group: This step involves the reaction of cyclopropylamine with an appropriate aldehyde or ketone to form the cyclopropylamino intermediate.
Introduction of the Ethylpiperazinyl Group: The ethylpiperazinyl group is introduced through a nucleophilic substitution reaction, where 4-ethylpiperazine reacts with a suitable electrophile.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
Aldehyde Formation: The final step involves the oxidation of the corresponding alcohol to form the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzoic acid.
Reduction: Formation of 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Cyclopropylamino)-4-(4-methylpiperazin-1-yl)-5-fluorobenzaldehyde
- 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-chlorobenzaldehyde
- 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-bromobenzaldehyde
Uniqueness
2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom, in particular, can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
918659-45-7 |
|---|---|
Molekularformel |
C16H22FN3O |
Molekulargewicht |
291.36 g/mol |
IUPAC-Name |
2-(cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde |
InChI |
InChI=1S/C16H22FN3O/c1-2-19-5-7-20(8-6-19)16-10-15(18-13-3-4-13)12(11-21)9-14(16)17/h9-11,13,18H,2-8H2,1H3 |
InChI-Schlüssel |
QKWUGWVPAMDIOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C=C(C(=C2)NC3CC3)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate](/img/structure/B12619157.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B12619179.png)


![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B12619193.png)
![Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate](/img/structure/B12619201.png)


![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12619220.png)


